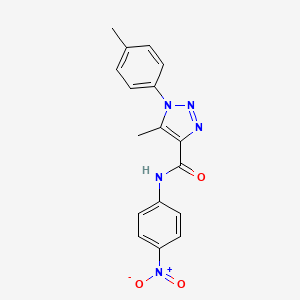
5-methyl-1-(4-methylphenyl)-N-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-(4-methylphenyl)-N-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the 1,2,3-triazole family, which has been extensively studied for their diverse biological activities. The purpose of
Aplicaciones Científicas De Investigación
Fluorescent Sensing and Detection
One notable application of compounds related to 5-methyl-1-(4-methylphenyl)-N-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide is in the domain of fluorescent sensing. Specifically, derivatives of this compound have been utilized as exclusive fluorescence sensors for detecting nitroaromatic compounds (NACs), such as 2,4,6-trinitrophenol (TNP). These compounds exhibit high selectivity and sensitivity towards TNP, demonstrating their potential as effective tools in environmental monitoring and safety applications. For instance, a study by Yan et al. (2017) highlighted the synthesis of 5-methyl-1-(4-nitrophenyl)-1H-1, 2, 3-triazole-4-carboxylic acid and its copper complex for selective and sensitive TNP detection, showcasing high quenching efficiency and low detection limits (Yan et al., 2017).
Chemical Synthesis and Structural Analysis
Derivatives of this compound have also been explored in the synthesis of peptidomimetics or biologically active compounds, leveraging the triazole scaffold for the development of new chemical entities. Research by Ferrini et al. (2015) on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates underscores the importance of the triazole structure in creating novel compounds with potential therapeutic applications (Ferrini et al., 2015).
Antimicrobial Research
In the realm of antimicrobial research, novel 1H-1,2,3-triazole-4-carboxamides, including those related to this compound, have shown promise. These compounds have been evaluated for their antimicrobial activities against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. The study by Pokhodylo et al. (2021) discovered several 5-methyl-1H-1,2,3-triazole-4-carboxamides with potent antibacterial effects against S. aureus and antifungal activity against C. albicans, indicating their potential as leads for developing new antimicrobial agents (Pokhodylo et al., 2021).
Propiedades
IUPAC Name |
5-methyl-1-(4-methylphenyl)-N-(4-nitrophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-11-3-7-14(8-4-11)21-12(2)16(19-20-21)17(23)18-13-5-9-15(10-6-13)22(24)25/h3-10H,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZOCRSLFRJSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2983201.png)

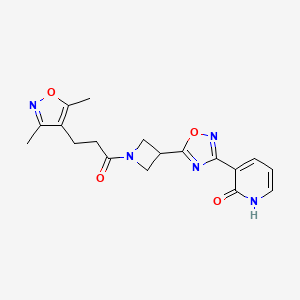
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2983209.png)
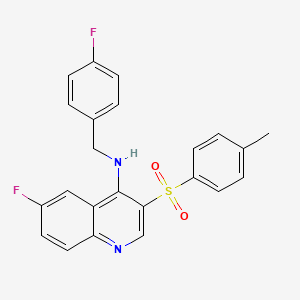
![2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2983211.png)
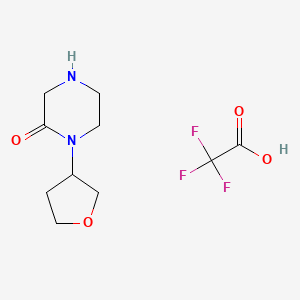
![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline](/img/structure/B2983213.png)
![6-(3-Hydroxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2983216.png)
![N-(2,5-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2983217.png)
![Ethyl (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B2983218.png)
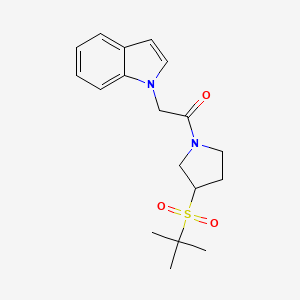
![N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2983221.png)
